molecular formula C7H13Cl2N3O2 B2879115 (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride CAS No. 2375249-23-1

(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride

Cat. No. B2879115
CAS RN: 2375249-23-1
M. Wt: 242.1
InChI Key: KIKCXEXZJPYGGO-ILKKLZGPSA-N
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Description

“(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2375249-23-1 . It has a molecular weight of 242.1 . The compound is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O2.2ClH/c8-6(7(11)12)2-1-5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H/t6-;;/m0…/s1 . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry.

Scientific Research Applications

Multicomponent Synthesis of Heterocycles

A study by Brahmachari and Banerjee (2014) developed a highly efficient, eco-friendly multicomponent one-pot synthesis method for creating a diverse array of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This method, utilizing urea as an organo-catalyst, is notable for its mild reaction conditions and environmental benignity, pointing to the potential for synthesizing compounds with similar structures to "(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride" for pharmaceutical applications (Brahmachari & Banerjee, 2014).

Hydrogels Modification with Amine Compounds

Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including pyrazole derivatives. This research demonstrates the versatility of pyrazole-based compounds in modifying materials to enhance their properties, such as swelling behavior and thermal stability, for potential use in medical applications (Aly & El-Mohdy, 2015).

Synthesis of Antipyrine Derivatives

El-Ghamaz et al. (2017) investigated the synthesis and optical properties of antipyrine derivatives, demonstrating the potential of pyrazole-based compounds in developing materials with specific optical properties. These findings could have implications for the design of compounds like "(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride" for use in optoelectronic devices or as probes in biological systems (El-Ghamaz et al., 2017).

Solid-Phase Synthesis of Peptides

Hsieh, Wu, and Chen (1998) reported on the use of dihydropyran-2-carboxylic acid as a novel linker in the solid-phase synthesis of peptide alcohols, highlighting the importance of innovative linker molecules in peptide synthesis. This research underscores the potential utility of pyrazole derivatives in the synthesis of bioactive peptides, which could be relevant for the development of new therapeutic agents (Hsieh, Wu, & Chen, 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

properties

IUPAC Name

(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c8-6(7(11)12)2-1-5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCXEXZJPYGGO-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1)CC[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride

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